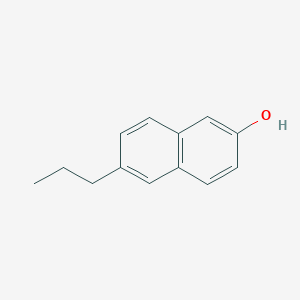

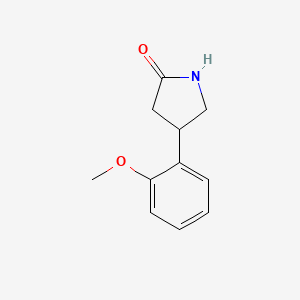

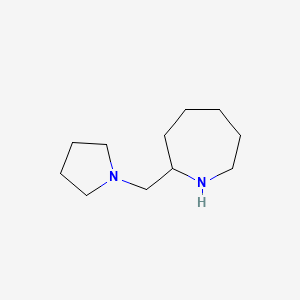

![molecular formula C48H54O2 B3024236 (R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 1353682-93-5](/img/structure/B3024236.png)

(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol, also known as BDPB, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of studies, including those related to enzyme inhibition, membrane transport, drug delivery, and drug-target interactions. BDPB has been found to have a number of biochemical and physiological effects, and its advantages and limitations for lab experiments are discussed in In addition, a brief overview of the synthesis method and mechanism of action will be presented, and a number of potential future directions for research with BDPB will be discussed.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of ®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol, focusing on six unique applications:

Chiral Catalysts in Asymmetric Synthesis

®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol is widely used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for creating drugs with specific desired effects and minimal side effects .

Antioxidant Research

This compound has been studied for its antioxidative properties. It can inhibit oxidation processes, making it useful in research focused on preventing oxidative stress-related damage in biological systems. This application is particularly relevant in the study of diseases such as cancer and neurodegenerative disorders .

Stabilization of Reactive Intermediates

The bulky tert-butyl groups in this compound provide steric protection, which helps stabilize reactive intermediates. This property is beneficial in organic synthesis, where the stabilization of intermediates can lead to higher yields and more efficient reactions .

Materials Science

In materials science, ®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol is used in the development of new polymers and materials with enhanced properties. Its structural characteristics contribute to the stability and performance of these materials under various conditions .

Photophysical Studies

The compound’s unique structure makes it suitable for photophysical studies, including investigations into light absorption and emission properties. These studies are essential for developing new photonic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

Mécanisme D'action

Mode of Action

It’s known that the compound contains sterically hindered phenolic antioxidant (ao) derivatives , which are known for their ability to inhibit oxidation processes.

Biochemical Pathways

Sterically hindered phenolic antioxidants are known to react with peroxide radicals and destroy reactive oxygen species , which could suggest potential involvement in oxidative stress-related pathways.

Result of Action

The compound’s antioxidant properties suggest it may play a role in mitigating oxidative stress at the molecular and cellular levels .

Propriétés

IUPAC Name |

3-(3,5-ditert-butylphenyl)-1-[3-(3,5-ditert-butylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54O2/c1-45(2,3)33-21-31(22-34(27-33)46(4,5)6)39-25-29-17-13-15-19-37(29)41(43(39)49)42-38-20-16-14-18-30(38)26-40(44(42)50)32-23-35(47(7,8)9)28-36(24-32)48(10,11)12/h13-28,49-50H,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEFENFAQSHVFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

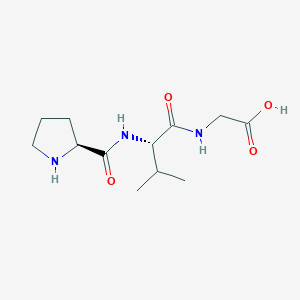

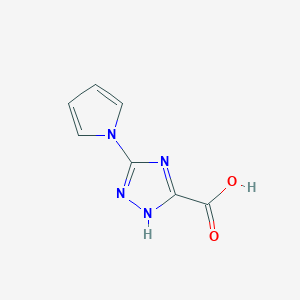

![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3024176.png)